
Indole
Overview
Description
Indole is a heterocyclic aromatic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It is a fundamental scaffold in natural products, pharmaceuticals, and agrochemicals due to its versatile reactivity and ability to interact with biological targets. This compound derivatives are prevalent in alkaloids (e.g., serotonin, tryptophan), synthetic drugs (e.g., indomethacin), and bioactive natural products (e.g., this compound diterpenes) . Its electron-rich aromatic system and hydrogen-bonding capabilities enable diverse chemical modifications, making it a cornerstone in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a carbonyl compound (such as an aldehyde or ketone) under acidic conditions to yield this compound.
Larock this compound Synthesis: This method utilizes a palladium-catalyzed reaction to form highly functionalized this compound units.
Reductive Cyclization: This involves the use of aminoguanidine as a catalyst for the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane.
Industrial Production Methods
This compound is traditionally obtained from coal tar. High-purity this compound can be prepared by subjecting this compound to an additive reaction with sodium hydrogen sulfite, followed by solvent washing and hydrolysis .
Chemical Reactions Analysis
Indole undergoes various types of chemical reactions:
Electrophilic Substitution: Mainly occurs at the 3-position of the this compound ring.
Oxidation: This compound can be oxidized to form indoxyl, which can further react to form indigo dye.
Reduction: This compound can be reduced to indoline under certain conditions.
Mannich Reaction: This compound reacts with formaldehyde and dimethylamine to form Mannich bases at the 3-position.
Common reagents used in these reactions include acids (for electrophilic substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Major products formed include indoxyl, indoline, and various substituted indoles.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Indole derivatives have gained significant attention in recent years for their therapeutic potential. The structural versatility of this compound allows for modifications that enhance biological activity, making it a valuable scaffold in drug design.
Anticancer Applications
This compound compounds have shown promising results in oncology. Notably, this compound-3-carbinol (I3C) and its derivative, 3,3′-diindolylmethane (DIM), exhibit anticancer properties by modulating estrogen metabolism and inhibiting the proliferation of cancer cells. These compounds are particularly effective against hormone-dependent cancers such as breast and prostate cancer . Additionally, synthetic this compound derivatives like sunitinib are utilized as targeted therapies for renal cell carcinoma and gastrointestinal stromal tumors .
Table 1: this compound Derivatives in Cancer Treatment
Compound | Mechanism of Action | Cancer Types |
---|---|---|
This compound-3-carbinol (I3C) | Modulates estrogen metabolism | Breast, Prostate |
3,3′-diindolylmethane (DIM) | Induces apoptosis | Hormone-dependent cancers |
Sunitinib | Tyrosine kinase inhibitor | Renal cell carcinoma, GIST |
Neurodegenerative Diseases
This compound-based compounds are also being explored for their neuroprotective effects. Research has focused on designing this compound derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . Certain modifications to the this compound core have led to enhanced potency against these targets while maintaining low cytotoxicity .
Table 2: this compound Compounds Targeting Neurodegeneration
Compound | Target Enzyme | Potency |
---|---|---|
Compound 3 | Butyrylcholinesterase (BChE) | High |
Compound 8 | Acetylcholinesterase (AChE) | Moderate |
Antiviral Properties
Indoles have been identified as promising candidates in antiviral drug discovery. Recent studies have highlighted their effectiveness against various viral infections, including hepatitis C virus (HCV). This compound derivatives with specific substitutions have demonstrated significant antiviral activity, making them valuable in developing new antiviral agents .
Table 3: Antiviral this compound Derivatives
Compound | Viral Target | Activity Level |
---|---|---|
Fluoro-substituted indoles | Hepatitis C Virus (HCV) | Potent |
Tetracyclic indoles | Broad-spectrum antiviral | Noteworthy |
Anti-inflammatory and Antimicrobial Activities
This compound derivatives are recognized for their anti-inflammatory properties and effectiveness against bacterial infections. Their ability to inhibit inflammatory pathways makes them suitable candidates for developing new anti-inflammatory drugs . Additionally, indoles have shown antibacterial activity against various pathogens, contributing to their role in treating infectious diseases.
Table 4: this compound Compounds with Anti-inflammatory Properties
Compound | Mechanism of Action | Inflammatory Condition |
---|---|---|
This compound derivative X | Inhibits pro-inflammatory cytokines | Arthritis |
This compound derivative Y | Modulates immune response | Chronic inflammation |
Mechanism of Action
Indole exerts its effects through various molecular targets and pathways:
Aryl Hydrocarbon Receptor (AhR) Pathway: This compound and its derivatives can activate the AhR pathway, influencing gene expression and cellular responses.
Oxidative Stress Reduction: This compound derivatives reduce oxidative stress and inhibit proinflammatory cytokines, thereby protecting cells from damage.
Enzyme Binding: This compound derivatives can bind to enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole shares structural motifs with several heterocyclic compounds, but its unique properties distinguish it in terms of reactivity, biological activity, and synthetic utility. Below is a detailed comparison:
Pyrrole
- Structural Similarity : Both this compound and pyrrole contain a five-membered nitrogen-containing ring.
- Key Differences :
- This compound has an additional fused benzene ring, enhancing aromatic stability and π-electron density.
- Reactivity : Pyrrole is more reactive toward electrophilic substitution due to higher electron density in the five-membered ring. This compound undergoes electrophilic substitution preferentially at the C3 position (vs. C2 in pyrrole) due to resonance stabilization .
- Biological Activity : Pyrrole derivatives (e.g., porphyrins) are critical in oxygen transport, while this compound derivatives dominate neurotransmitter (e.g., serotonin) and anticancer agent roles .
Carbazole
- Structural Similarity : Carbazole consists of two benzene rings fused to a pyrrole ring, resembling a dimeric this compound.
- Key Differences :
- Planarity : Carbazole’s extended conjugated system increases planarity, enhancing fluorescence properties, unlike this compound’s moderate conjugation .
- Applications : Carbazole is prominent in optoelectronics, while this compound derivatives are preferred in drug design (e.g., GPR40 agonists) due to better bioavailability .
Isatin and Oxthis compound
- Structural Similarity : Isatin (this compound-2,3-dione) and oxthis compound (indolin-2-one) are oxidized derivatives of this compound.
- Key Differences: Bioactivity: Isatin derivatives exhibit potent monoamine oxidase (MAO) inhibition, with 5-hydroxylated isatin showing 4-fold higher MAO-A selectivity than this compound . Synthetic Utility: Oxthis compound’s ketone group enables spirocyclic scaffold formation (e.g., spirooxindoles), a feature exploited in kinase inhibitors .
Enzyme Inhibition
- Mechanistic Insight : this compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450), while substituents like hydroxyl groups enhance hydrogen-bonding interactions in MAO inhibitors .
Antibacterial Activity
QSAR studies of 14 this compound derivatives revealed that electron-withdrawing groups (EWGs) at C5 improve antibacterial activity by 30–50% compared to pyrrole analogs, attributed to enhanced membrane penetration .
Analytical Techniques
- UV-Vis Spectroscopy : this compound absorbs at 280 nm (ε = 5,600 M⁻¹cm⁻¹), distinct from carbazole’s redshifted spectrum .
- NMR : this compound’s C2-H signal appears at δ 7.3–7.5 ppm, whereas oxthis compound’s C2 carbonyl shifts to δ 180–185 ppm in ¹³C NMR .
Structure-Activity Relationship (SAR) Trends
- Substitution Position: C3-substituted indoles (e.g., this compound-5-propanoic acid) show 10-fold higher GPR40 agonism (EC₅₀ = 14 nM) than C2 analogs due to optimal receptor hydrophobic pocket fit .
- Ring Modifications : Indolin-2-one (oxthis compound) derivatives exhibit improved metabolic stability over this compound in kinase inhibitors, albeit with reduced MAO-B affinity .
Biological Activity
Indole, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, is recognized for its extensive biological activities and therapeutic potential. This article synthesizes recent findings on the biological activity of this compound and its derivatives, highlighting their pharmacological properties, mechanisms of action, and potential applications in medicine.
1. Overview of this compound and Its Derivatives
This compound derivatives are structurally diverse compounds that have been extensively studied for their biological activities. They exhibit a wide range of pharmacological effects, including:
This compound compounds interact with various biological targets, influencing numerous physiological processes:
- Receptor Binding : this compound derivatives often mimic natural substrates, allowing them to bind to receptors and enzymes. This reversible binding can modulate enzymatic activity and receptor signaling pathways .
- Cytotoxic Effects : Many this compound derivatives display cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Immunomodulatory Activity : Certain this compound alkaloids have been shown to influence immune responses by modulating the behavior of immune cells .
3.1 Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. For instance, a recent study reported the synthesis of several this compound-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms involved include:
3.2 Antimicrobial Activity
This compound compounds have demonstrated promising antimicrobial properties against bacteria and fungi. A study highlighted the efficacy of specific this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effective antimicrobial activity at concentrations as low as 125 μg/mL .
4.1 this compound Alkaloids from Natural Sources
Recent research has isolated over 250 novel this compound alkaloids from various natural sources, including plants and marine organisms. These compounds exhibited a variety of biological activities such as:
Biological Activity | Number of Compounds |
---|---|
Cytotoxic | 150 |
Antibacterial | 80 |
Antifungal | 70 |
Antiviral | 50 |
This diversity underscores the potential for discovering new therapeutic agents derived from natural this compound alkaloids .
4.2 Synthetic Derivatives
A study synthesized ten new this compound derivatives with modifications at the C-3 position. These compounds were evaluated for their antibacterial and antioxidant activities, revealing strong cytoprotective effects and effective chelation of ferrous ions in certain derivatives .
5. Structure–Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by their structural features. For example, substitutions at specific positions on the this compound ring can enhance or diminish biological activity. A comprehensive analysis revealed that:
Q & A
Basic Research Questions
Q. What experimental design principles are critical for synthesizing novel Indole derivatives with high reproducibility?
To ensure reproducibility, researchers should:
- Define precise reaction parameters (temperature, solvent, catalyst) and document deviations.
- Use standardized purification protocols (e.g., column chromatography, recrystallization) and validate purity via HPLC or TLC .
- Incorporate control experiments to isolate variables (e.g., catalytic vs. stoichiometric conditions) .
Example Table: Key Parameters for this compound Synthesis
Variable | Optimal Range | Validation Method |
---|---|---|
Temperature | 80–120°C | IR monitoring |
Catalyst Loading | 5–10 mol% | Yield comparison |
Solvent | DMF or THF | Polarity index analysis |
Q. Which spectroscopic techniques are most robust for characterizing this compound structures, and how should data be interpreted?
- NMR : Focus on aromatic proton splitting patterns (e.g., H-2 and H-3 in the this compound ring) and cross-peak correlations in 2D experiments (HSQC, HMBC) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ions and fragmentation patterns, especially for halogenated derivatives.
- IR : Identify N-H stretches (3400–3500 cm⁻¹) and C=C ring vibrations (1450–1600 cm⁻¹) .
Q. How can researchers optimize solvent systems for this compound functionalization reactions?
- Screen solvents using a polarity gradient approach (e.g., hexane → ethyl acetate → methanol) to assess solubility and reaction kinetics.
- Apply Hansen solubility parameters to predict solvent-indole interactions .
Advanced Research Questions
Q. What methodologies address contradictions in reported biological activities of this compound derivatives across pharmacological studies?
- Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage regimes) .
- Validate results via orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) to rule out false positives .
- Use multivariate statistics (PCA or cluster analysis) to disentangle structure-activity relationships (SAR) .
Q. How can mechanistic pathways of this compound-protein interactions be elucidated in complex biological systems?
- Employ computational docking (e.g., AutoDock Vina) to predict binding sites, followed by site-directed mutagenesis to test hypotheses .
- Integrate stopped-flow kinetics and surface plasmon resonance (SPR) to quantify binding affinities and transient intermediates .
Q. What strategies resolve discrepancies in the electrochemical behavior of this compound derivatives?
- Standardize experimental conditions (e.g., reference electrodes, scan rates) to minimize variability .
- Compare cyclic voltammetry data with density functional theory (DFT) calculations to correlate redox potentials with electronic structures .
Q. How should researchers design studies to investigate this compound’s role in microbial cross-talk?
- Apply multi-omics approaches (metabolomics + transcriptomics) to map this compound-mediated signaling pathways.
- Use gnotobiotic models to isolate microbial communities and quantify this compound production via LC-MS/MS .
Q. Methodological Frameworks for this compound Research
Q. What criteria ensure a research question about this compound is both novel and feasible?
Apply the FINER framework :
- Feasible : Align with lab resources (e.g., access to chiral catalysts for asymmetric this compound synthesis).
- Novel : Explore understudied derivatives (e.g., spiro-indoles) or mechanisms (e.g., photoredox catalysis).
- Ethical : Avoid toxicity assays without proper biosafety protocols .
Q. How can the PICO framework structure studies on this compound’s therapeutic potential?
- Population : Specific cancer cell lines (e.g., HeLa).
- Intervention : this compound-3-carbinol at varying concentrations.
- Comparison : Standard chemotherapeutic agents (e.g., cisplatin).
- Outcome : Apoptosis rates measured via flow cytometry .
Q. Data Analysis & Validation
Q. What statistical approaches are critical for validating this compound-related hypotheses in multivariate experiments?
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means in dose-response studies.
- Apply Bayesian inference to model uncertainty in SAR data .
Q. How should researchers handle outliers in spectroscopic or bioactivity data for this compound compounds?
- Perform Grubbs’ test to identify statistical outliers.
- Replicate experiments under identical conditions to distinguish technical errors from biological variability .
Q. Tables for Methodological Reference
Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
Properties
IUPAC Name |
1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | indole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64809-15-0, 82451-55-6 | |
Record name | 1H-Indole, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyindole | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0020737 | |
Record name | Indole | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |
Record name | Indole | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Indole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
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Boiling Point |
253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |
Record name | Indole | |
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Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
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Solubility |
SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |
Record name | Indole | |
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Record name | INDOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
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Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Indole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.22 g/cu m at 25 °C | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.0122 mm Hg at 25 °C | |
Record name | Indole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5628 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | INDOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity. | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |
CAS No. |
120-72-9 | |
Record name | Indole | |
Source | CAS Common Chemistry | |
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Record name | Indole | |
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Record name | Indole | |
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URL | https://www.drugbank.ca/drugs/DB04532 | |
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Record name | indole | |
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Record name | 1H-Indole | |
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Record name | Indole | |
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Record name | Indole | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.019 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8724FJW4M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |
Record name | Indole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INDOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Indole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.